Struggling with adhesion loss or migration of flame retardants? EGMAP copolymerizes for permanent integration. Key benefits:
Available for immediate supply.
Ethylene glycol methacrylate phosphate (EGMAP) is a bifunctional monomer featuring a polymerizable methacrylate group and a reactive phosphate group on a short ethylene glycol spacer. This structure allows it to be covalently incorporated into polymer backbones, where the phosphate moiety imparts critical performance characteristics such as enhanced adhesion to polar substrates, improved biocompatibility, and flame retardancy. These attributes make it a crucial component in formulations for dental adhesives, biomedical hydrogels, and flame-retardant resins.
Substituting Ethylene glycol methacrylate phosphate with a non-phosphorylated analog like 2-hydroxyethyl methacrylate (HEMA) results in a significant loss of chemical adhesion to mineral and metal substrates, as HEMA lacks the phosphate group essential for this interaction. Furthermore, attempting to achieve similar flame retardancy by using non-reactive, additive-based phosphate compounds is an inferior strategy; such additives can migrate out of the polymer matrix over time and often act as plasticizers, significantly reducing the glass transition temperature (Tg) and compromising the thermomechanical stability of the final product. EGMAP's ability to copolymerize ensures these functional properties are permanently integrated into the material without these negative side effects.
In biomedical applications, the incorporation of EGMAP into poly(ethylene glycol) (PEG) hydrogels creates a favorable environment for cell encapsulation. A direct comparison showed that including 50 mM of EGMAP in a PEG hydrogel increased the viability of encapsulated human mesenchymal stem cells (hMSCs) from 15% to 97%. This effect is attributed to the phosphate groups promoting the formation of a bone-like mineral phase throughout the hydrogel, which enhances the sequestration of cell-secreted adhesion proteins.
| Evidence Dimension | Cell Viability of Encapsulated hMSCs |
| Target Compound Data | 97% (in PEG hydrogel with 50 mM EGMP) |
| Comparator Or Baseline | 15% (in PEG hydrogel without EGMP) |
| Quantified Difference | >6-fold increase |
| Conditions | Human mesenchymal stem cells encapsulated in a poly(ethylene glycol) hydrogel. |
For any buyer developing materials for cell culture, tissue engineering, or regenerative medicine, this demonstrates EGMAP's critical role in ensuring cell survival and function.
The phosphate moiety of EGMAP acts as a powerful adhesion promoter for polar surfaces like metals. In a standard 2K methacrylate-based structural adhesive, the addition of just 5 wt% of HEMA-P (an EGMAP-containing product) tripled the shear strength on steel substrates. This contrasts with non-phosphorylated methacrylates like HEMA, which primarily improve substrate wetting but do not provide the strong, durable chemical bond characteristic of phosphate esters.
| Evidence Dimension | Shear Strength on Steel |
| Target Compound Data | Tripled (~300% of baseline) |
| Comparator Or Baseline | Baseline (Standard 2K methacrylate adhesive without adhesion promoter) |
| Quantified Difference | ~200% increase over baseline |
| Conditions | Addition of 5 wt% HEMA-P 100 to a standard 2K methacrylate-based structural adhesive. |
This provides a clear, quantitative justification for specifying EGMAP as a comonomer to meet demanding adhesion performance targets on metal surfaces in industrial adhesives and coatings.
As a reactive monomer, EGMAP polymerizes into the polymer backbone, providing permanent, non-migrating flame retardancy. This is a critical processing and performance advantage over non-reactive, additive flame retardants. For example, a study comparing a reactive phosphonate monomer to a structurally similar additive in poly(methyl methacrylate) (PMMA) showed that the additive plasticized the polymer, significantly reducing its glass transition temperature (Tg). In contrast, the copolymer made with the reactive monomer exhibited physical and mechanical properties similar to unmodified PMMA. This indicates that using EGMAP allows for flame retardancy without compromising the thermal and mechanical integrity of the base polymer.
| Evidence Dimension | Effect on Glass Transition Temperature (Tg) |
| Target Compound Data | Maintains Tg, similar to base polymer. |
| Comparator Or Baseline | Significantly reduces Tg due to plasticization. |
| Quantified Difference | Avoids the plasticizing effect that lowers the service temperature of the material. |
| Conditions | Comparison of a reactive phosphonate monomer copolymerized into PMMA versus an additive phosphonate blended with PMMA. |
For applications requiring both flame retardancy and stable mechanical performance at elevated temperatures, specifying a reactive monomer like EGMAP is essential to avoid material degradation caused by additive plasticization.
Based on its demonstrated ability to increase the viability of encapsulated stem cells by over six-fold compared to standard PEG hydrogels, EGMAP is the indicated choice for developing advanced hydrogel scaffolds for bone and dental tissue regeneration where cell survival and mineralization are paramount.
The proven capacity of the phosphate group to triple the shear strength of acrylic adhesives on steel makes EGMAP a preferred comonomer for industrial adhesive and coating formulations that require durable, high-performance chemical bonding to polar surfaces.
For producing flame-retardant acrylics, composites, or resins, EGMAP is the appropriate selection over additive flame retardants when maintaining the material's glass transition temperature and long-term mechanical stability is a critical design requirement.
Corrosive;Irritant